molecular formula C16H18O6 B2983424 Methyl 2-[3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yloxy]propanoate CAS No. 300674-18-4

Methyl 2-[3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yloxy]propanoate

Cat. No.: B2983424
CAS No.: 300674-18-4
M. Wt: 306.314
InChI Key: SKSXEVFSOBUCEZ-UHFFFAOYSA-N
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Description

Methyl 2-[3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yloxy]propanoate is a synthetic benzo[b]furan derivative of significant interest in medicinal chemistry and drug discovery. This compound provides researchers with a valuable chemical scaffold for investigating new therapeutic agents. Benzo[b]furan and related heterocyclic systems, such as indole, are recognized as privileged structures in pharmacology due to their wide presence in bioactive molecules and capacity to interact with diverse biological targets . The structural motif of benzo[b]furan is known to exhibit a broad spectrum of biological activities, paralleling the extensive pharmacological potential demonstrated by its indole analog; indole derivatives are well-documented to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . The specific substitution pattern on this compound—featuring ester functionalities at the 3- and 5-positions of the benzo[b]furan core—suggests its potential utility as a key synthetic intermediate or precursor for further chemical elaboration. Researchers can explore its application in developing novel molecules that modulate critical biological pathways. Of particular note, related benzofuran derivatives are being investigated as potent modulators of PGE2 receptors (EP2 and EP4) . The PGE2 pathway is a major immuno-modulatory axis in the tumor microenvironment, and its inhibition via receptor antagonists can reactivate the immune system against cancers, offering a promising strategy in oncology research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

ethyl 5-(1-methoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c1-5-20-16(18)14-9(2)22-13-7-6-11(8-12(13)14)21-10(3)15(17)19-4/h6-8,10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSXEVFSOBUCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yloxy]propanoate, with the CAS number 300674-18-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

  • Molecular Formula : C16H18O6
  • Molecular Weight : 306.314 g/mol
  • Purity : Typically around 95%

The compound is characterized by a benzo[b]furan core structure, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

Antiviral Properties

One of the significant areas of research concerning this compound is its antiviral activity. According to a patent (WO2004041201A2), benzofuran compounds similar to this compound have been investigated for their efficacy against hepatitis C virus (HCV) infections. The study suggests that these compounds can inhibit viral replication and may serve as potential therapeutic agents for HCV-related diseases .

Anticancer Potential

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies on related benzofuran derivatives have shown effectiveness in suppressing tumor growth in various cancer types. The ability of benzofuran derivatives to interact with DNA and inhibit cell proliferation has been highlighted in several case studies, suggesting that this compound may share these properties .

Summary of Biological Activities

Activity Findings
Antiviral Inhibits hepatitis C virus replication; potential therapeutic applications .
Anticancer Suppresses tumor growth; interacts with DNA to inhibit proliferation .
Antimicrobial Related compounds show significant activity against S. aureus and E. coli; potential for similar effects .

Case Studies

  • HCV Inhibition Study : A study referenced in the patent literature demonstrated that benzofuran derivatives could effectively reduce HCV replication in vitro, indicating a promising direction for further research into this compound as a therapeutic agent against viral infections .
  • Cancer Cell Line Research : Investigations into the anticancer properties of similar compounds revealed that they could induce apoptosis in cancer cell lines, suggesting that this compound might exhibit comparable effects through similar mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name (Source) Core Structure Substituents/Functional Groups Key Differences from Target Compound
Target Compound Benzo[b]furan 3-(ethoxycarbonyl), 2-methyl, 5-O-propanoate Reference compound
Methyl 3-(6-hydroxy-4-methoxybenzo-furan-5-yl)propanoate () Benzo-furan 6-hydroxy, 4-methoxy, propanoate Hydroxy/methoxy vs. ethoxycarbonyl/methyl; substitution positions differ
(E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate () Benzoate 3-chloropropoxy, 2-cyanovinylamino, 5-methoxy Benzoate core (no fused furan); chloropropoxy/cyano groups
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () Pent-2-ynoate Ethoxycarbonyloxy, diphenyl Alkyne backbone; diphenyl groups increase lipophilicity
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate () Propanoate 2-chloro-6-fluorophenyl, 5-isoxazolyl Isoxazole ring; chloro/fluoro substituents
Methyl 2-(5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate () Thiazolidinone Chloro-methylphenyl, furyl, dioxo-thiazolidinone Thiazolidinone moiety; fused furan-chlorophenyl group

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-[3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yloxy]propanoate, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via multi-step pathways involving cyclization and esterification. For example, intermediates with ethoxycarbonyl groups (e.g., ethyl 3-[3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido]propanoate) are cyclized using acidic catalysts like boron trifluoride diethyl etherate . Reaction optimization includes temperature control (e.g., 60–80°C for cyclization) and stoichiometric adjustments of reagents like 2-(4-cyano-3-fluorophenyl)acetic acid. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .

Q. Which analytical techniques are most reliable for characterizing the ester and benzo[b]furan moieties in this compound?

  • Methodology :

  • NMR : Use 1H^1H-NMR to identify ester methyl groups (δ 1.2–1.4 ppm for ethoxy) and benzo[b]furan protons (δ 6.8–7.5 ppm). 13C^{13}C-NMR confirms carbonyl carbons (δ 165–175 ppm) .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for similar benzo[b]furan derivatives .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass ±0.001 Da) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the reaction mechanism of benzo[b]furan formation during synthesis?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model transition states and intermediates in cyclization steps. For example, analyze the activation energy of furan ring closure and the role of catalysts like BF3_3-etherate in stabilizing intermediates. Compare computed IR spectra with experimental data to validate mechanistic pathways .

Q. How should researchers address contradictions in reported yields for similar benzo[b]furan derivatives?

  • Methodology : Systematically vary reaction parameters (solvent polarity, catalyst loading) and employ Design of Experiments (DoE) to identify critical factors. For instance, conflicting yields in cyclization reactions may arise from trace moisture or competing side reactions (e.g., hydrolysis of ethoxycarbonyl groups). Use in-situ FTIR to monitor reaction progress and optimize conditions .

Q. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?

  • Methodology :

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configurations .
  • X-ray diffraction : Resolve crystal structures of derivatives (e.g., brominated analogs) to confirm substituent orientations .

Q. How can QSPR models predict the biological activity of structurally related benzo[b]furan derivatives?

  • Methodology : Develop Quantitative Structure-Property Relationship (QSPR) models using descriptors like logP, polar surface area, and H-bonding capacity. Train models with datasets from analogs (e.g., anticoagulant benzimidazoles) and validate via leave-one-out cross-validation. Use software such as MOE or Schrodinger’s QikProp for descriptor calculation .

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